molecular formula C24H20ClN3O2 B10865531 3-[12-(4-Chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol

3-[12-(4-Chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol

Cat. No.: B10865531
M. Wt: 417.9 g/mol
InChI Key: ZDSPXWZESUTQQI-UHFFFAOYSA-N
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Description

3-[12-(4-Chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol: is a complex organic compound with a fascinating structure. Let’s break it down:

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Information on industrial-scale production methods for this specific compound is limited. research in this area continues to evolve.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidation might involve oxidizing agents like KMnO4 or PCC, while reduction could use reducing agents like NaBH4.

    Major Products: These reactions can lead to diverse products, such as substituted chromeno[2,3-d]pyrimidines.

Scientific Research Applications

    Chemistry: Researchers explore its synthetic versatility and use it as a building block for more complex molecules.

    Biology and Medicine: Investigate its potential as a drug candidate due to its structural diversity and bioactivity.

    Industry: Applications in materials science, catalysis, and other fields are being explored.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

3-[18-(4-chlorophenyl)-16-imino-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]propan-1-ol

InChI

InChI=1S/C24H20ClN3O2/c25-17-9-6-16(7-10-17)20-21-18-5-2-1-4-15(18)8-11-19(21)30-24-22(20)23(26)28(14-27-24)12-3-13-29/h1-2,4-11,14,20,26,29H,3,12-13H2

InChI Key

ZDSPXWZESUTQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(O3)N=CN(C4=N)CCCO)C5=CC=C(C=C5)Cl

Origin of Product

United States

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